molecular formula C20H20N4O2 B12180571 (1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone

(1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B12180571
M. Wt: 348.4 g/mol
InChI Key: BXUKOKBFTYYOKE-UHFFFAOYSA-N
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Description

(1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that features an indole core substituted with a methyl group at the 1-position and a methanone group linked to a piperazine ring, which is further substituted with a pyridin-4-ylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions The piperazine ring is then synthesized separately and linked to the indole core through a methanone bridge

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising lead compound for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of (1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and piperazine-containing molecules, such as:

  • (1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]ethanone
  • (1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]propanone
  • (1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]butanone

Uniqueness

What sets (1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone apart from similar compounds is its specific substitution pattern and the presence of both indole and piperazine moieties

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

[4-(1-methylindole-3-carbonyl)piperazin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C20H20N4O2/c1-22-14-17(16-4-2-3-5-18(16)22)20(26)24-12-10-23(11-13-24)19(25)15-6-8-21-9-7-15/h2-9,14H,10-13H2,1H3

InChI Key

BXUKOKBFTYYOKE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)C4=CC=NC=C4

Origin of Product

United States

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